Ethyl 3-aminopyrazine-2-carboxylate

Overview

Description

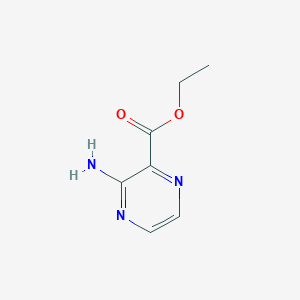

Ethyl 3-aminopyrazine-2-carboxylate is a chemical compound with the linear formula C7H9N3O2 .

Synthesis Analysis

While specific synthesis methods for Ethyl 3-aminopyrazine-2-carboxylate were not found in the search results, general procedures for the synthesis of similar compounds involve the use of amide formation from the ester or the acid activated by CDI .Molecular Structure Analysis

The molecular structure of Ethyl 3-aminopyrazine-2-carboxylate is represented by the InChI code1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10) . Its molecular weight is 167.17 .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of N-substituted 3-aminopyrazine-2-carboxamides which exhibit antimicrobial properties. These derivatives have been studied for their potential in treating infections due to their ability to inhibit the growth of microorganisms .

Pharmaceutical Applications

Pyrazine derivatives, including those related to Ethyl 3-aminopyrazine-2-carboxylate, are recognized as important scaffolds in pharmaceuticals. They are known for their versatility in drug development, particularly due to the uniquely situated nitrogen atom in the pyrazine ring which makes it a significant pharmacophore .

Mechanism of Action

Target of Action

Ethyl 3-aminopyrazine-2-carboxylate is a derivative of 3-aminopyrazine-2-carboxamide . It has been found to target the prolyl-tRNA synthetase (ProRS) . ProRS is an essential enzyme involved in protein synthesis, playing a crucial role in the translation of mRNA into proteins .

Mode of Action

The compound interacts with ProRS, inhibiting its function . This interaction disrupts the normal protein synthesis process, leading to a halt in the growth and multiplication of the bacteria .

Biochemical Pathways

The inhibition of ProRS affects the protein synthesis pathway . This disruption leads to a decrease in the production of essential proteins, affecting various downstream processes and functions within the bacterial cell .

Pharmacokinetics

The compound’s molecular weight is 16717 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

The inhibition of ProRS by Ethyl 3-aminopyrazine-2-carboxylate leads to a disruption in protein synthesis . This disruption halts the growth and multiplication of the bacteria, leading to their eventual death . The compound has shown high activity against mycobacteria .

Safety and Hazards

properties

IUPAC Name |

ethyl 3-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPKIZXZEISSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498333 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36526-32-6 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

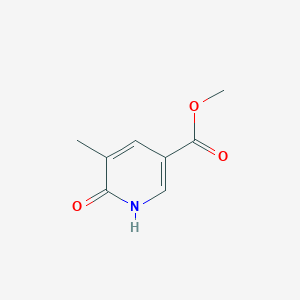

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

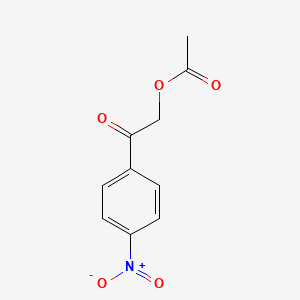

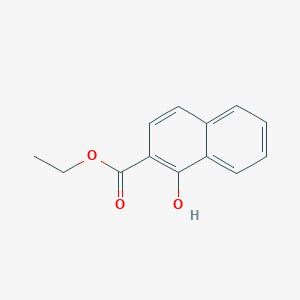

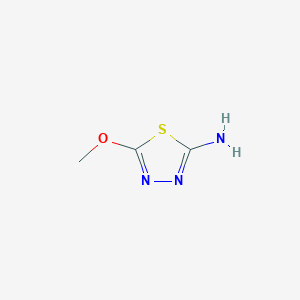

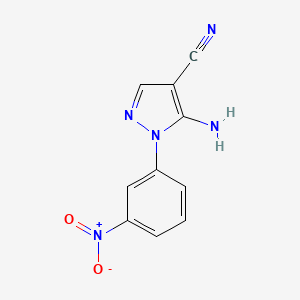

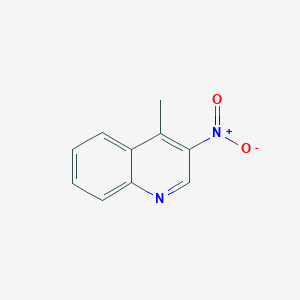

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 3-aminopyrazine-2-carboxylate in the context of the research paper?

A1: The paper [] outlines a novel synthetic route for pyrazines, a class of heterocyclic compounds with diverse biological activities. Ethyl 3-aminopyrazine-2-carboxylate serves as a key intermediate in this synthesis. The researchers successfully synthesized various derivatives of Ethyl 3-aminopyrazine-2-carboxylate, highlighting its versatility as a building block for more complex pyrazine structures. This opens avenues for exploring the potential applications of these derivatives in medicinal chemistry and drug discovery.

Q2: Can you describe the synthetic route used to obtain Ethyl 3-aminopyrazine-2-carboxylate in the study?

A2: The synthesis of Ethyl 3-aminopyrazine-2-carboxylate involved a multi-step process starting with Ethyl ethoxycarbonylacetimidate hydrochloride []. This compound was converted to Ethyl 2-amidino-2-nitroso-acetate or Ethyl 2-amidino-2-phenylazo-acetate. Subsequent reduction yielded Ethyl 2-amidino-2-aminoacetate dihydrochloride. Finally, cyclization of this compound with various 1,2-dicarbonyl reagents in the presence of a base resulted in the formation of Ethyl 3-aminopyrazine-2-carboxylate derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)